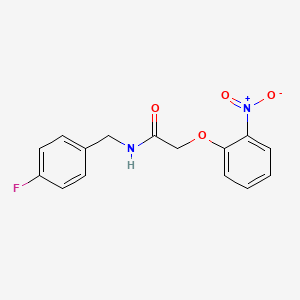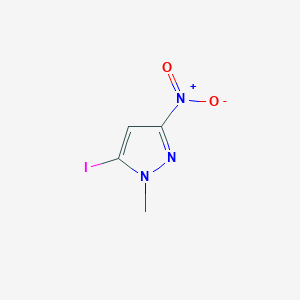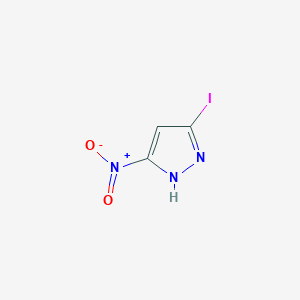
N-(4-fluorobenzyl)-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound features a benzyl group substituted with a fluorine atom and a phenoxy group substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with ammonia or an amine to form 4-fluorobenzylamine.
Acylation Reaction: The 4-fluorobenzylamine is then acylated with 2-(2-nitrophenoxy)acetyl chloride to form the target compound, N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH^-), amines, or thiols.
Major Products
Reduction: The major product would be N1-(4-FLUOROBENZYL)-2-(2-AMINOPHENOXY)ACETAMIDE.
Substitution: Depending on the nucleophile, products could include N1-(4-HYDROXYBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE or N1-(4-AMINOBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Aplicaciones Científicas De Investigación
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(4-CHLOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(4-METHYLBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to affect the electronic properties of molecules, potentially enhancing their interactions with biological targets.
Propiedades
Fórmula molecular |
C15H13FN2O4 |
|---|---|
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c16-12-7-5-11(6-8-12)9-17-15(19)10-22-14-4-2-1-3-13(14)18(20)21/h1-8H,9-10H2,(H,17,19) |
Clave InChI |
FDDBIRAIZGWDBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)-N-phenylbenzamide (non-preferred name)](/img/structure/B10903893.png)
![Tetraethyl 2,2'-[pentane-1,5-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10903901.png)
![4-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10903907.png)
![2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10903914.png)

![N-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10903925.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903929.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10903934.png)
![N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903953.png)
![(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one](/img/structure/B10903958.png)
![4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid](/img/structure/B10903961.png)

